molecular formula C16H18N2O2 B1340357 N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide CAS No. 953757-25-0

N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide

Cat. No. B1340357
M. Wt: 270.33 g/mol
InChI Key: LJAVNIDEFGBDTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide compounds involves various starting materials and reagents. For instance, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides were synthesized from different nitrophenols and chlorophenols, using ((4-methylbenzenesulfonyl)amino)acetyl chloride derivative . Another example is the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . These methods suggest that the synthesis of the compound would likely involve similar reagents and steps, such as acylation and amide bond formation.

Molecular Structure Analysis

The molecular structures of related compounds have been determined using various spectroscopic techniques and X-ray crystallography. For example, the molecular structure of certain N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides was determined by X-ray crystallography, revealing evidence of intra- and intermolecular hydrogen bonds . Similarly, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide exhibits intermolecular hydrogen bonds, which are crucial for the stability of the crystal structure . These findings suggest that the compound "N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide" would also exhibit specific molecular interactions, such as hydrogen bonding, which could be analyzed using similar techniques.

Chemical Reactions Analysis

The papers describe various chemical reactions involving acetamide compounds. For instance, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to form heterocyclic compounds . This indicates that acetamide compounds can participate in reactions with amines, which could be relevant for the compound . Additionally, the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide is described, highlighting the potential for reduction reactions in the synthesis or modification of acetamide compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide compounds are influenced by their molecular structure. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides shows different conformations and hydrogen bonding patterns, which affect their physical properties and potential biological activities . The stability of these compounds in various conditions, such as physiological pH and temperature, is also discussed . These insights can be applied to predict the properties of "N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide," such as its solubility, stability, and potential biological activity.

Scientific Research Applications

1. Synthesis and Chemical Properties

  • Chemoselective Acetylation: N-(2-Hydroxyphenyl)acetamide, a compound related to N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide, is used as an intermediate in the natural synthesis of antimalarial drugs. This synthesis involves chemoselective monoacetylation of the amino group of 2-aminophenol using Novozym 435 as a catalyst (Magadum & Yadav, 2018).
  • Hydrogen Bond Studies: Research into substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, similar in structure to N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide, has provided insights into the formation of intra- and intermolecular hydrogen bonds in solution and the electronic behavior of these bonds (Romero & Margarita, 2008).

2. Applications in Antimalarial Research

  • Antimalarial Activity: A series of compounds including N-[5-[(alkylamino)methyl]-6-hydroxy[1,1'-biphenyl]-3-yl]acetamides, structurally similar to the compound , showed increasing antimalarial potency against Plasmodium berghei in mice, correlated with specific structural features (Werbel et al., 1986).

3. Synthesis of Other Chemical Compounds

  • Derivative Synthesis: The synthesis of 4-Choloro-2-hydroxyacetophenone from 3-aminophenol, related to N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide, involved a process of acetylation, methylation, and Fries rearrangement (Teng Da-wei, 2011).

4. Pharmacological Research

  • Anticonvulsant Activity: Primary amino acid derivatives, including 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, were found to possess potent anticonvulsant activities, suggesting potential pharmacological applications (King et al., 2011).

5. Molecular Structure Analysis

  • Crystal Structure and DFT Calculations: The study of orcinolic derivatives, including 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, provided insights into the molecular structure and optical properties, contributing to the understanding of molecular interactions and behaviors (Wannalerse et al., 2022).

Safety And Hazards

Without specific information, it’s hard to predict the exact safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.


Future Directions

The study and application of this compound could go in many directions, depending on its properties and the interests of researchers. It could be studied for potential use in medicine, materials science, or other fields.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed.


properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-(2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-6-3-4-9-15(11)20-10-16(19)18-14-8-5-7-13(17)12(14)2/h3-9H,10,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAVNIDEFGBDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide

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